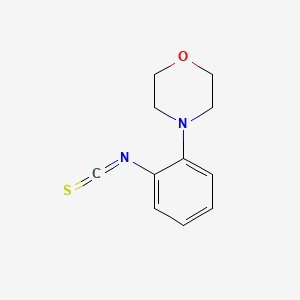
4-(2-Isothiocyanatophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Isothiocyanatophenyl)morpholine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Overview
4-(2-Isothiocyanatophenyl)morpholine (CAS No. 51317-67-0) is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological applications. Its unique structure, featuring an isothiocyanate group, lends itself to diverse chemical reactivity and potential therapeutic uses. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound is primarily studied for its potential as a therapeutic agent. Its applications include:
- Anticancer Activity : Research indicates that isothiocyanates can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that compounds with isothiocyanate groups exhibit cytotoxic effects against several cancer cell lines, suggesting their potential in cancer therapy .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Isothiocyanates are known for their ability to disrupt microbial membranes and inhibit growth, making them suitable candidates for developing new antibiotics.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in disease processes, such as urease, which plays a role in the pathogenesis of certain infections .
Agricultural Applications
The compound's herbicidal and pesticidal properties are also under investigation. Isothiocyanates are known to possess phytotoxic effects, which can be harnessed for developing environmentally friendly herbicides. This application aligns with the growing demand for sustainable agricultural practices.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability with an IC50 value of 12 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-3 .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values of 8 µg/mL and 16 µg/mL respectively. The mechanism was attributed to membrane disruption and inhibition of biofilm formation.
特性
CAS番号 |
51317-67-0 |
|---|---|
分子式 |
C11H12N2OS |
分子量 |
220.29 g/mol |
IUPAC名 |
4-(2-isothiocyanatophenyl)morpholine |
InChI |
InChI=1S/C11H12N2OS/c15-9-12-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-8H2 |
InChIキー |
PKZODHURUCXOAG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2N=C=S |
正規SMILES |
C1COCCN1C2=CC=CC=C2N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















